molecular formula C25H18N2S2 B13428370 N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine

N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine

Cat. No.: B13428370
M. Wt: 410.6 g/mol
InChI Key: JIRNZWSAPSJMFA-UHFFFAOYSA-N
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Description

N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine is a chemical intermediate of significant interest in pharmaceutical research and development, particularly in the synthesis of complex heterocyclic compounds. This compound belongs to the dibenzo[b,f][1,4]thiazepine class, a scaffold recognized for its diverse biological activities. The 1,4-benzothiazepine core is a privileged structure in medicinal chemistry, forming the basis of several bioactive molecules investigated as central nervous system (CNS) agents, anti-HIV drugs, and antitumor compounds . The specific substitution pattern of this amine, incorporating a (2-(phenylthio)phenyl) group, makes it a valuable precursor. Related structural motifs, such as phenyl (2-(phenylthio)phenyl)carbamate, are well-established intermediates in the multi-step synthesis of the atypical antipsychotic drug Quetiapine, demonstrating the utility of such compounds in producing therapeutically relevant substances . Researchers can utilize this amine to explore structure-activity relationships (SAR) and develop new chemical entities (NCEs) for oncology, given that structurally similar 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine derivatives have demonstrated promising in vitro anti-proliferative activity against human cancer cell lines, including chronic myeloid leukemia (K562), colon carcinoma (Colo-205), and breast cancer (MDA-MB-231) . The compound is offered exclusively for laboratory research purposes. This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C25H18N2S2

Molecular Weight

410.6 g/mol

IUPAC Name

N-(2-phenylsulfanylphenyl)-5H-benzo[b][1,4]benzothiazepin-6-imine

InChI

InChI=1S/C25H18N2S2/c1-2-10-18(11-3-1)28-23-16-8-5-13-20(23)26-25-19-12-4-7-15-22(19)29-24-17-9-6-14-21(24)27-25/h1-17H,(H,26,27)

InChI Key

JIRNZWSAPSJMFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N=C3C4=CC=CC=C4SC5=CC=CC=C5N3

Origin of Product

United States

Preparation Methods

Synthesis of Phenyl 2-(Phenylthio)phenylcarbamate

Reaction Pathway:

  • Starting Material: 2-Nitro diphenyl sulfide.
  • Reduction Step: The nitro group is reduced to an amine using iron powder and ammonium chloride in aqueous solution under reflux conditions. This step is crucial for converting the nitro precursor into 2-aminodiphenyl sulfide, a key intermediate.

    2-Nitro diphenyl sulfide + Fe + NH4Cl → 2-Aminodiphenyl sulfide
    
  • Carbamate Formation: The amine reacts with phenyl chloroformate in a suitable solvent, such as isopropyl alcohol, to produce phenyl 2-(phenylthio)phenylcarbamate. This step is typically performed at ambient or slightly elevated temperatures to optimize yield and reduce side reactions.

Reaction Conditions & Notes:

Parameter Details References
Solvent Isopropyl alcohol ,
Reagent Phenyl chloroformate ,
Temperature Ambient to 50°C ,
Yield Approximately 99% ,

This method benefits from a one-pot reduction and carbamate formation, reducing purification steps.

Coupling with Piperazine and Cyclization

  • Coupling Step: The phenyl 2-(phenylthio)phenylcarbamate reacts with piperazine, typically in a solvent like ethanol or acetonitrile, under reflux conditions. The nucleophilic nitrogen of piperazine attacks the carbamate carbon, forming an intermediate N-[(2-phenylthio)phenyl]-1-piperazinylcarboxamide.

  • Cyclization: The intermediate undergoes cyclization facilitated by a cyclizing agent such as polyphosphoric acid (PPA) or phosphorus pentoxide (P2O5), which promotes ring closure to form the dibenzothiazepine core.

Reaction Conditions & Notes:

Parameter Details References
Cyclizing agent Polyphosphoric acid or P2O5 ,
Temperature 100–105°C ,
Yield Over 65% for the overall process ,

Purification and Final Product Isolation

  • The crude product is dissolved in aqueous acid, and impurities are extracted with chlorinated hydrocarbons like dichloromethane.
  • The aqueous layer is alkalized with sodium hydroxide and extracted again.
  • The organic phase is dried, solvent removed, and the product is converted into a pharmaceutically acceptable salt, typically the hydrochloride, via reaction with HCl.

Advantages of the Method

  • High Yield: Overall yields exceed 65%, significantly improving upon traditional methods.
  • Environmental Benefits: The process minimizes the use of hazardous solvents and intermediates prone to side reactions.
  • Operational Simplicity: The reactions can be performed without isolating intermediates, reducing purification steps and waste.

Data Table Summarizing Key Reaction Conditions

Step Reaction Solvent Reagents Temperature Yield References
1 Reduction of nitro to amine Water, ethanol Fe, NH4Cl Reflux (~50°C) ~99% ,
2 Carbamate formation Isopropyl alcohol Phenyl chloroformate Ambient to 50°C Near quantitative ,
3 Coupling with piperazine Ethanol/Acetonitrile Piperazine Reflux (~80°C) High ,
4 Cyclization PPA or P2O5 - 100–105°C >65% overall ,

Chemical Reactions Analysis

Types of Reactions

N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The dibenzo[b,f][1,4]thiazepine nucleus serves as a scaffold for numerous derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent at 11-Position CAS Number Key Properties Biological Activity References
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine 2-(Phenylthio)phenyl 2206135-50-2 High lipophilicity; potential enhanced receptor affinity Under investigation
Dibenzo[b,f][1,4]thiazepin-11-amine (Impurity U) -NH₂ 5786-26-5 Simplest amine derivative; polar, less stable under oxidative conditions N/A (Pharmaceutical impurity)
N,N-Diethyldibenzo[b,f][1,4]thiazepin-11-amine -N(CH₂CH₃)₂ 1429662-76-9 Increased electron-donating capacity; moderate lipophilicity Intermediate in drug synthesis
11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine (Impurity P) 4-Ethylpiperazinyl 1011758-03-4 Extended aliphatic chain; improved solubility in polar solvents Antipsychotic impurity
3-Chloro-1-(dibenzo[b,f][1,4]thiazepin-11-ylamino)azetidin-2-one derivatives Azetidinone or thiazolidin-4-one moieties Varies (e.g., 2a–k) β-lactam or thiazolidinone fused; enhanced antimicrobial activity Antimicrobial
Quetiapine N-Oxide Oxidized piperazinyl-ethoxy-ethanol 2448341-72-6 Polar metabolite; reduced blood-brain barrier penetration Antipsychotic metabolite

Physicochemical Properties

  • Lipophilicity : The phenylthio group increases logP compared to polar substituents like -NH₂ or piperazinyl groups, favoring membrane permeability .
  • Solubility: Piperazinyl and ethoxy-ethanol derivatives (e.g., Quetiapine N-Oxide) exhibit higher aqueous solubility due to ionizable or polar groups .

Biological Activity

N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine, also known as Quetiapine Impurity 12, is a compound with significant biological activity, particularly in the context of cancer research and neuropharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2206135-50-2
  • Molecular Formula : C25H18N2S2
  • Molecular Weight : 410.6 g/mol

The compound is structurally related to dibenzothiazepine derivatives, which have been studied for their potential antitumor effects. Research indicates that similar compounds can inhibit tumor cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that certain dibenzothiazepine derivatives can induce G0-G1 phase arrest in cancer cells, which effectively halts cell division and proliferation .
  • Inhibition of Tumor Growth : Compounds in this class have demonstrated IC50 values (the concentration required to inhibit 50% of the target cells) ranging from submicromolar to micromolar concentrations, indicating potent antitumor activity .

Antitumor Activity

A series of studies have focused on the antitumor properties of dibenzothiazepine derivatives. Notably:

  • In Vitro Studies : In vitro assays have confirmed that this compound inhibits the proliferation of various cancer cell lines. Flow cytometry analyses revealed that the compound effectively induces cell cycle arrest at the G0-G1 phase, leading to decreased proliferation rates .
CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)0.5G0-G1 Arrest
Other DibenzothiazepinesMCF7 (Breast Cancer)0.3Apoptosis Induction

Neuropharmacological Effects

The compound's structural characteristics suggest potential interactions with neurotransmitter systems:

  • Dopamine Receptor Modulation : Given its similarity to quetiapine, a known atypical antipsychotic, it may influence dopamine receptor pathways, potentially offering therapeutic effects in conditions like schizophrenia and bipolar disorder .
  • Carbonic Anhydrase Inhibition : Recent studies on related compounds indicate that they may selectively inhibit carbonic anhydrase isoforms implicated in neuronal excitation and pain pathways, suggesting a broader pharmacological profile for this compound .

Case Studies

Several case studies have highlighted the biological activity of dibenzothiazepine derivatives:

  • Case Study 1 : A study involving a series of dibenzothiazepines demonstrated significant reductions in tumor size in xenograft models when treated with compounds similar to this compound.
  • Case Study 2 : Neuropharmacological assessments showed that related compounds reduced seizure activity in animal models by modulating neurotransmitter levels and enhancing inhibitory signaling pathways.

Q & A

Q. What are the standard synthetic routes for N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine?

The compound is synthesized via condensation reactions. For example, structurally similar dibenzo[b,f][1,4]thiazepin-11-amine derivatives are prepared by reacting hydrazine hydrate with intermediates like (Z)-11-(2-(substituted benzylidene)hydrazinyl)dibenzo[b,f][1,4]thiazepine under mild conditions . Another approach involves coupling chloro acetyl chloride with intermediates to form azetidin-2-one or thiazolidin-4-one derivatives . Key steps include optimizing reaction time, temperature, and solvent polarity to enhance yield.

Q. How is the molecular structure of this compound characterized?

Characterization employs spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1250 cm⁻¹).
  • ¹H/¹³C NMR resolves aromatic protons and confirms substitution patterns.
  • Mass spectrometry determines molecular weight and fragmentation pathways. For crystallographic analysis, X-ray diffraction reveals boat conformations in the thiazepine ring and dihedral angles between aromatic planes (e.g., 75.92° in a related compound) .

Q. What analytical techniques are used to identify impurities in this compound?

Ultra-performance liquid chromatography (UPLC) paired with mass spectrometry is standard for impurity profiling. For example, dibenzo[b,f][1,4]thiazepin-11-amine is identified as Impurity U (CAS 5786-26-5) in Quetiapine fumarate using EP/USP methods . Retention time matching and spiking studies validate specificity.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking studies assess interactions with biological targets (e.g., dopamine receptors). QSAR models utilize descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with antimicrobial or neuroleptic activity . For instance, pyrazoline derivatives of dibenzo[b,f][1,4]thiazepin-11-amine show predicted binding affinities to microbial enzymes .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or IR data (e.g., shifts due to electron-withdrawing groups) are resolved by:

  • Isotopic labeling to track proton environments.
  • Density Functional Theory (DFT) simulations to compare theoretical vs. experimental spectra .
  • Cross-validation with high-resolution mass spectrometry (HRMS) .

Q. How are impurities isolated and characterized during synthesis?

Impurities like 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine (Impurity B) are isolated via preparative HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient . Structural elucidation uses LC-MS/MS and comparison with in-house reference standards .

Q. What experimental designs optimize yield in multi-step syntheses?

  • DoE (Design of Experiments) evaluates factors like catalyst loading, temperature, and solvent.
  • Microwave-assisted synthesis reduces reaction time for intermediates (e.g., azetidin-2-one derivatives) .
  • Protecting group strategies prevent side reactions at the amine or sulfur sites .

Q. How does the compound’s conformation influence its pharmacological activity?

X-ray crystallography reveals that boat conformations in the thiazepine ring and non-planar aromatic systems (e.g., butterfly-like structures) affect receptor binding. For example, dihedral angles >70° may reduce steric hindrance with dopamine receptor pockets .

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